5-Bromo-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family, characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring. It has garnered attention due to its potential applications in medicinal chemistry, particularly as an anti-cancer agent and as an inhibitor of various biological pathways. This compound is classified under the broader category of indazole derivatives, which are known for their diverse pharmacological properties.
The chemical structure of 5-bromo-1H-indazol-4-amine can be represented by the molecular formula and has a molecular weight of approximately 202.04 g/mol. It is listed under various chemical databases, including PubChem (CID 68388486) and BenchChem, where it is recognized for its potential therapeutic applications . The compound's classification falls under heterocyclic compounds, specifically those containing nitrogen in their ring structures, which often exhibit significant biological activity.
The synthesis of 5-bromo-1H-indazol-4-amine typically involves multi-step reactions. One common method includes:
This synthetic pathway allows for the efficient production of the target compound while maintaining high yields.
5-Bromo-1H-indazol-4-amine can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility in organic synthesis.
The mechanism of action for 5-bromo-1H-indazol-4-amine largely depends on its biological targets. Research indicates that compounds within this class may act as inhibitors for various enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO). By inhibiting IDO, these compounds can modulate immune responses and enhance anti-tumor immunity .
The following table summarizes key physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H6BrN3 |
Molecular Weight | 202.04 g/mol |
Melting Point | 120–130 °C |
Solubility | Moderately soluble in DMSO |
5-Bromo-1H-indazol-4-amine has several notable applications:
Palladium-catalyzed Suzuki-Miyaura cross-coupling is pivotal for functionalizing the indazole core at the C3 position. Studies demonstrate that coupling 3-bromo-1H-indazol-5-amine with aryl/heteroarylboronic acids requires precise ligand selection. RuPhos (10 mol%) with Pd(OAc)₂ (5 mol%) in dioxane/H₂O (1:1) at 140°C under microwave irradiation achieves yields up to 98% for electron-neutral/donating arylboronic acids. Sterically hindered (ortho-substituted) or electron-deficient boronic acids (e.g., 3-cyanophenylboronic acid) show reduced efficiency (58–75% yields) due to slower transmetalation [4]. Heterocyclic boronic acids (e.g., thiophen-3-yl) also couple effectively (75–85% yields), expanding access to pharmaceutically relevant biheteroaryls [4] [9].
Table 1: Ligand Screening for Suzuki-Miyaura Coupling of 3-Bromo-1H-indazol-5-amine
Ligand | Pd Source | Yield (%) |
---|---|---|
PPh₃ | Pd(OAc)₂ | <20 |
PCy₃ | Pd(OAc)₂ | <20 |
RuPhos | Pd(OAc)₂ | 85 |
XPhos | Pd(OAc)₂ | 65 |
RuPhos | Pd₂(dba)₃ | 70 |
Achieving C5/C7 selectivity in indazole bromination hinges on electronic and steric control. N-Protected 4-sulfonamidoindazoles undergo C7-bromination using NBS (1.1 equiv) in DMF at 80°C, affording 75–84% yields of C7-bromo derivatives. Electron-donating groups (e.g., p-tolylsulfonyl) enhance selectivity, while electron-withdrawing groups (e.g., p-nitrophenylsulfonyl) promote dibromination. DFT studies confirm preferential electrophilic attack at C7 due to lower steric hindrance versus C5 [9]. For unsubstituted indazoles, bromination requires acidic promoters: 2,6-dichlorobenzonitrile reacts with NBS (1.07 equiv) in H₂SO₄ (10 equiv) at 25°C to furnish 3-bromo-2,6-dichlorobenzonitrile (75–80% yield, 96% purity), a precursor for 7-bromo-4-chloroindazol-3-amine synthesis [7].
Cyclization of ortho-halobenzonitriles with hydrazine enables direct indazole ring construction. 5-Bromo-2-fluorobenzonitrile reacts with hydrazine hydrate in ethanol at 95°C overnight, yielding 5-bromo-1H-indazol-3-amine (99.5% yield). Alternatively, microwave-assisted conditions (100°C, 5 min) enhance efficiency, achieving near-quantitative conversion [2]. For 4-amino isomers, analogous strategies apply: 3-bromo-2,6-dichlorobenzonitrile undergoes regioselective cyclization in 2-MeTHF with hydrazine, yielding 7-bromo-4-chloro-1H-indazol-3-amine with 95:5 C4-Cl/C6-Cl selectivity. Solvent polarity critically influences regioselectivity—polar aprotic solvents (NMP) promote bis-addition, while 2-MeTHF suppresses it [7].
Microwave irradiation drastically reduces reaction times and improves yields in indazole synthesis. Suzuki couplings of 3-bromoindazoles complete in 30 min at 140°C under microwaves versus >12 h conventionally. Similarly, hydrazine-mediated cyclizations achieve >99% conversion in 5 min at 100°C [2] [4]. Key advantages include:
Transitioning lab-scale indazole synthesis to industrial production faces hurdles:
Table 2: Industrial-Scale Synthesis of Key Indazole Intermediates
Step | Conditions | Scale | Yield (%) |
---|---|---|---|
Bromination | NBS/H₂SO₄, 25°C, 18 h | 300 g | 78 |
Hydrazine Cyclization | N₂H₄·H₂O/2-MeTHF, 95°C, 12 h | 100 g | 82 |
Suzuki Coupling | Pd(OAc)₂/RuPhos, MW, 140°C, 30 min | 50 g | 90 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3